The compound 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One has garnered attention in the scientific community due to its structural uniqueness and potential applications. While the provided data does not directly discuss this compound, it includes closely related chemical structures that offer insights into the behavior of similar compounds. For instance, the study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone provides valuable information on the molecular structure, vibrational spectra, and theoretical analysis of a compound with a similar chlorophenyl component1. Additionally, the synthesis and characterization of pyrazoline compounds, as well as their antimicrobial activity, are relevant to understanding the broader class of chemicals to which 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One belongs2 3.
The antimicrobial activity of compounds structurally related to 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One has been studied, showing fair activities against a range of microorganisms including Staphylococcus aureus and Escherichia coli3. This suggests potential applications in developing new antimicrobial agents. The QSAR studies further aid in optimizing the structure for enhanced activity3.
The structural characterization of these compounds, including crystal structure and Hirshfeld surface analysis, indicates that they have cohesive weak interactions that could be exploited in material science for creating new types of materials with specific packing properties2.
The theoretical analysis, including density functional theory (DFT) and HOMO-LUMO studies, provides a foundation for computational chemistry applications. These studies help predict the behavior of new compounds and guide the synthesis of molecules with desired properties1.
1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One, with the Chemical Abstracts Service number 175277-36-8, is classified as an isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure. This compound is noted for its potential biological activities and applications in medicinal chemistry and material science .
The synthesis of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One typically involves the following steps:
The molecular formula for 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is C11H7Cl2NO2, with a molecular weight of 256.08 g/mol.
1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One participates in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for compounds like 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One often involves interaction with specific biological targets:
The physical properties of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One include:
Chemical properties include:
The compound has several scientific applications:
1-[3-(3,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one is systematically named according to IUPAC conventions, reflecting its core isoxazole ring substituted at position 3 with a 3,4-dichlorophenyl group and at position 5 with an acetyl (ethanone) moiety. The compound's chemical identifier is CAS Registry Number 175277-36-8, serving as a universal reference key [5] [7]. Its molecular formula is C₁₁H₇Cl₂NO₂, corresponding to a molecular weight of 256.08 g/mol [5] [10].
Key structural identifiers include:
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, which governs the compound’s reactivity. The 3,4-dichlorophenyl group enhances lipophilicity and influences bioactivity, while the ethanone moiety enables further chemical derivatization [3] [10]. Table 1 summarizes essential identifiers.
Table 1: Chemical Identifiers of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One
Property | Value |
---|---|
IUPAC Name | 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanone |
CAS Number | 175277-36-8 |
Molecular Formula | C₁₁H₇Cl₂NO₂ |
Molecular Weight | 256.08 g/mol |
Synonyms | 5-Acetyl-3-(3,4-dichlorophenyl)isoxazole |
The compound emerged from systematic efforts to optimize isoxazole-based pharmacophores during the late 1990s–early 2000s. Its development aligns with broader trends in heterocyclic chemistry focused on halogenated isoxazoles as bioactive scaffolds. The specific synthetic route exploits 1,3-dipolar cycloadditions, where nitrile oxides react with alkynes to form the isoxazole core. Subsequent Friedel-Crafts acylation introduces the ethanone group [6] [10]. Industrial-scale synthesis typically employs:
Microwave-assisted synthesis later accelerated this process, reducing reaction times from hours to minutes while improving yields—consistent with advancements in heterocyclic chemistry methodologies [6]. Patent activity peaked in the early 2000s, reflecting interest in dichlorophenyl-isoxazole hybrids for pharmaceutical applications [5] [7].
Isoxazoles are privileged scaffolds in medicinal chemistry due to their metabolic stability and versatile bioactivity. The 3,4-dichlorophenyl substitution enhances electronic properties, facilitating interactions with biological targets, while the acetyl group serves as a synthetic handle for derivatization [3] [10]. Key research applications include:
Therapeutic Potential
Table 2: Biological Activities of Isoxazole-Dichlorophenyl Hybrids
Activity | Mechanism | Research Evidence |
---|---|---|
Antimicrobial | Cell wall synthesis disruption | In vitro bacterial assays |
Antitumor | Kinase inhibition; DNA intercalation | Cell line studies (e.g., MCF-7) |
Anti-inflammatory | COX-2 suppression | Enzyme inhibition assays |
Chemical Versatility
The acetyl group enables:
Drug Discovery Context
Nitrogen heterocycles underpin >60% of small-molecule drugs, with isoxazoles increasingly prominent due to their bioisosteric similarity to carboxylic acids and amides [2] [3]. Hybrid molecules like 1-[3-(3,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one exemplify structure-activity relationship (SAR) optimization strategies targeting multifactorial diseases [3] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1